molecular formula C11H8N4O3 B14093318 2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetic acid

2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetic acid

Cat. No.: B14093318
M. Wt: 244.21 g/mol
InChI Key: VOYNNMKKDGDDRW-UHFFFAOYSA-N
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Description

2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetic acid is a heterocyclic compound that features a triazoloquinazoline core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetic acid typically involves the cyclization of appropriate precursors. One common method involves the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents . This reaction forms the triazoloquinazoline core, which can then be further functionalized to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of eco-compatible catalysts and reaction conditions to ensure sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazoloquinazoline core.

    Substitution: Various substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Properties

Molecular Formula

C11H8N4O3

Molecular Weight

244.21 g/mol

IUPAC Name

2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetic acid

InChI

InChI=1S/C11H8N4O3/c16-10(17)6-14-9-5-12-13-15(9)8-4-2-1-3-7(8)11(14)18/h1-5H,6H2,(H,16,17)

InChI Key

VOYNNMKKDGDDRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=CN=NN23)CC(=O)O

Origin of Product

United States

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